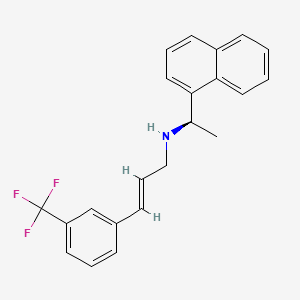

3-(3-(Trifluoromethl)phenyl-N-(R)-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine

説明

3-(3-(Trifluoromethl)phenyl-N-®-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine, also known by its synonyms (R,E)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluromethyl)phenyl)prop-2-en-1-amine hydrochloride and ®-a-Methyl-N-[3-(3-(trifluoromethyl)phenyl)propylene]-1-naphthalenemethane amine hydrochloride, is a chemical compound with the CAS Number 955373-56-5 . It appears as a white to off-white powder .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reduction of an unsaturated base in the presence of palladium on carbon for 16 hours at room temperature . Another method involves heating a mixture of the compound with PdCl2 in ethanol up to reflux temperature and adding formic acid . Yet another method involves a suspension of the compound as its hydrochloride salt and zinc powder in a 1:1 methanol/water mixture .Molecular Structure Analysis

The chemical formula of this compound is C22H20F3N·HCl . Its molecular weight is 391.86 .Chemical Reactions Analysis

The compound can undergo several reactions. For instance, it can be reduced in the presence of hydrogen and palladium on carbon . It can also react with formic acid in the presence of palladium dichloride . Additionally, it can react with hydrogen chloride and water in the presence of zinc .Physical And Chemical Properties Analysis

The compound is a white to off-white powder . Its purity, as determined by HPLC, is a minimum of 98% .科学的研究の応用

Pharmaceutical Quality Control

Cinacalcet Impurity C is crucial in the quality control of pharmaceuticals. A stability-indicating method using reversed-phase ultra-performance liquid chromatography (RP-UPLC) has been developed to quantify impurities like Cinacalcet Impurity C in active pharmaceutical ingredients (APIs) and formulations . This ensures the safety and efficacy of medications like Cinacalcet Hydrochloride, which treats conditions like secondary hyperparathyroidism.

Method Development and Validation

The compound is used in method development and validation processes. Researchers have established methods to detect and quantify Cinacalcet Impurity C, ensuring that analytical methods meet regulatory standards for precision, accuracy, and specificity . This is vital for the approval of new drugs and maintaining the integrity of existing medications.

Stress Testing

Cinacalcet Impurity C plays a role in stress testing, where pharmaceutical compounds are subjected to extreme conditions to study their degradation products . Understanding how Cinacalcet and its impurities degrade under various conditions is essential for predicting shelf life and ensuring drug stability.

Regulatory Compliance

In the pharmaceutical industry, compliance with international guidelines is mandatory. Cinacalcet Impurity C is used to demonstrate that analytical methods can detect and quantify impurities as per the International Council for Harmonisation (ICH) guidelines . This is a critical step in the drug approval process.

Synthesis Process Monitoring

Monitoring the synthesis process of Cinacalcet involves tracking impurities like Cinacalcet Impurity C. It helps in optimizing the synthesis route to minimize impurities and maximize yield. The identification and control of such impurities are crucial for the production of high-quality pharmaceuticals .

Pharmacokinetic Studies

Cinacalcet Impurity C can be used in pharmacokinetic studies to understand the metabolism and excretion of Cinacalcet. By studying impurities, researchers can gain insights into the drug’s behavior in the body, which is essential for dosage and safety evaluations .

Safety and Hazards

作用機序

Target of Action

Cinacalcet Impurity C, also known as “3-(3-(Trifluoromethl)phenyl-N-®-1-(naphthalen-1-yl)ethyl)prop-2-en-1-amine” or “(E)-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine”, primarily targets the calcium-sensing receptors (CaSRs) . These receptors play a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Cinacalcet Impurity C acts as a calcimimetic . It increases the sensitivity of the CaSRs to activation by extracellular calcium, resulting in the inhibition of parathyroid hormone (PTH) secretion . The reduction in PTH is associated with a concomitant decrease in serum calcium levels .

Biochemical Pathways

The primary biochemical pathway affected by Cinacalcet Impurity C is the regulation of calcium homeostasis . By inhibiting PTH secretion, it prevents the mobilization of calcium from bone and reabsorption of calcium in the kidneys, thereby reducing serum calcium levels .

Pharmacokinetics

Following oral administration, peak plasma concentrations of Cinacalcet occur within 2–6 hours . The absolute bioavailability is 20–25%, and administration of Cinacalcet with low- or high-fat meals increases exposure . The terminal elimination half-life is 30–40 hours, and steady-state concentrations are achieved within 7 days . Cinacalcet is extensively metabolized by multiple hepatic cytochrome P450 (CYP) enzymes (primarily 3A4, 2D6 and 1A2) with <1% of the parent drug excreted in the urine .

Result of Action

The primary molecular effect of Cinacalcet Impurity C is the increased sensitivity of CaSRs, leading to decreased PTH secretion . On a cellular level, this results in decreased mobilization of calcium from bone and decreased reabsorption of calcium in the kidneys, leading to a decrease in serum calcium levels .

Action Environment

The action of Cinacalcet Impurity C can be influenced by various environmental factors. For instance, the presence of food can increase its bioavailability . Moderate or severe hepatic impairment can increase the exposure to the drug . Therefore, the patient’s hepatic and renal function, as well as their diet, can influence the drug’s action, efficacy, and stability.

特性

IUPAC Name |

(E)-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-13,15-16,26H,14H2,1H3/b8-6+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYGIZJPNJFYOP-IQIBNGDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC=CC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NC/C=C/C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

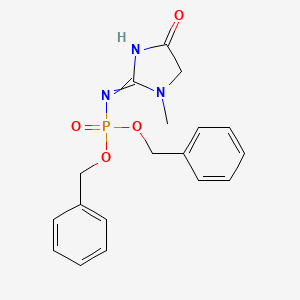

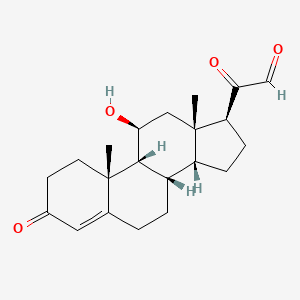

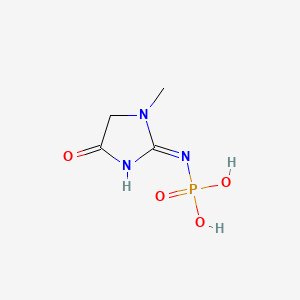

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)